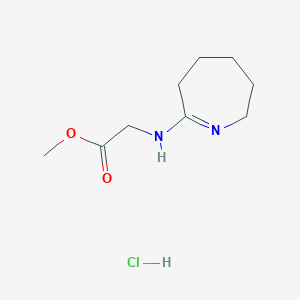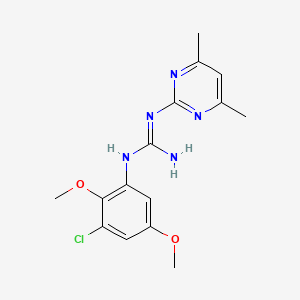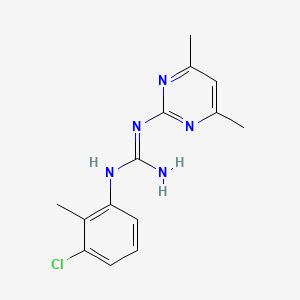
Triclopyricarb
概要
説明
Triclopyricarb, also known as SYP-7017, is a strobilurin fungicide that can be used in crops disease control . It inhibits mycelial growth with EC50 values ranging from 0.006 µg/mL to 0.047 µg/mL .
Molecular Structure Analysis
The molecular formula of Triclopyricarb is C15H13Cl3N2O4 . Its molecular weight is 391.63 . The structure includes a carbamate ester and a methoxycarbanilate strobilurin .
Physical And Chemical Properties Analysis
Triclopyricarb has a density of 1.5±0.1 g/cm³, a boiling point of 450.5±55.0 °C at 760 mmHg, and a flash point of 226.2±31.5 °C . It has 6 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .
科学的研究の応用
1. Fungicide for Rice and Other Crops Triclopyricarb is used as a fungicide on rice and other crops to protect them from various fungal diseases. It has been manually annotated by the ChEBI Team as a carbamate ester used in agriculture .
Pesticide Property Analysis
The University of Hertfordshire provides detailed reports on Triclopyricarb, including approvals, environmental fate, eco-toxicity, and human health issues, which are crucial for understanding its impact and management in agricultural settings .
3. Mode of Action in Disease Control It acts on complex III: Qo site of cytochrome bc1 (ubiquinol oxidase; EC 1.10.3.11) (cyt b gene), which is a mode of action distinct from existing fungicides, indicating its potential in managing resistance in pathogens .
4. Analytical Testing in Food and Beverage Sector Triclopyricarb is used as a reference standard in unparalleled analytical testing within the food and beverage sector to ensure safety and quality control .
Residue Determination in Vegetative Foods
A method has been developed using QuEChERS-high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for the simultaneous determination of triclopyricarb and oxadiargyl residues in vegetative foods .
作用機序
Target of Action
Triclopyricarb is a methoxycarbanilate strobilurin fungicide . The primary target of Triclopyricarb is the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain of mitochondria, which is essential for energy production in cells .
Mode of Action
Triclopyricarb acts as a respiration inhibitor, specifically as a Quinone Outside Inhibitor (QoI) . It binds to the Quinone ‘outer’ (Qo) binding site of the cytochrome bc1 complex . This binding inhibits the activity of the complex, disrupting the electron transport chain and ultimately halting the production of ATP, the energy currency of the cell .
Biochemical Pathways
The inhibition of the cytochrome bc1 complex by Triclopyricarb affects the electron transport chain, a critical biochemical pathway in cellular respiration . This disruption leads to a decrease in ATP production, causing energy deprivation in the cells. The downstream effect of this is the inhibition of various cellular processes that require ATP, leading to cell death .
Result of Action
The result of Triclopyricarb’s action is the inhibition of fungal growth. By disrupting the electron transport chain and reducing ATP production, Triclopyricarb causes energy deprivation in fungal cells. This leads to the inhibition of essential cellular processes and ultimately results in cell death .
Action Environment
The efficacy and stability of Triclopyricarb can be influenced by various environmental factors These may include temperature, pH, and the presence of other substances that could interact with Triclopyricarb. As a fungicide used on crops such as rice , it is likely that its effectiveness may also be influenced by factors specific to the agricultural environment, such as soil composition and moisture levels.
Safety and Hazards
特性
IUPAC Name |
methyl N-methoxy-N-[2-[(3,5,6-trichloropyridin-2-yl)oxymethyl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O4/c1-22-15(21)20(23-2)12-6-4-3-5-9(12)8-24-14-11(17)7-10(16)13(18)19-14/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNFRZHOXWNWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(C1=CC=CC=C1COC2=NC(=C(C=C2Cl)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058214 | |
| Record name | Triclopyricarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triclopyricarb | |
CAS RN |
902760-40-1 | |
| Record name | Triclopyricarb | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902760-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triclopyricarb [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902760401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triclopyricarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRICLOPYRICARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5719X06IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triclopyricarb work as a fungicide?
A1: Triclopyricarb, like other strobilurins, acts by inhibiting the electron transport chain in mitochondria, specifically at the cytochrome bc1 complex (Complex III) [, ]. This inhibition disrupts energy production within fungal cells, ultimately leading to their death.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)



![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)








